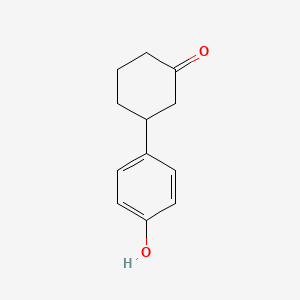

3-(4-Hydroxyphenyl)cyclohexanone

Description

BenchChem offers high-quality 3-(4-Hydroxyphenyl)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxyphenyl)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H14O2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,13H,1-3,8H2 |

InChI Key |

XAORBISQKNRUML-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Hydroxyphenyl)cyclohexanone: Synthesis, Properties, and Applications in Drug Discovery

A Note on Nomenclature: The topic of this guide is the chemical compound identified by the CAS Number 105640-07-1. While the initial request referred to "3-(4-Hydroxyphenyl)cyclohexanone," extensive research indicates that the more prominently documented and commercially available isomer is 4-(4-Hydroxyphenyl)cyclohexanone . This guide will, therefore, focus on this 4-substituted isomer, which is of significant interest to the scientific community.

Introduction

In the landscape of modern pharmaceutical synthesis, the strategic selection of molecular scaffolds and intermediates is paramount to the successful development of novel therapeutic agents. 4-(4-Hydroxyphenyl)cyclohexanone has emerged as a critical building block, valued for its unique structural features that offer a versatile platform for creating complex drug candidates.[1] This technical guide provides a comprehensive overview of 4-(4-Hydroxyphenyl)cyclohexanone, detailing its chemical structure and properties, established synthesis protocols, and its applications in drug discovery and development, with a focus on providing actionable insights for researchers and scientists in the field.

Chemical Structure and Physicochemical Properties

4-(4-Hydroxyphenyl)cyclohexanone is a bifunctional molecule featuring a cyclohexanone ring and a phenol group. This unique combination of a cyclic ketone and an aromatic alcohol imparts a balance of hydrophobicity and hydrophilicity, influencing its solubility and reactivity.

| Property | Value | Source |

| IUPAC Name | 4-(4-Hydroxyphenyl)cyclohexanone | N/A |

| Synonyms | 4-(4-Oxocyclohexyl)phenol | [2] |

| CAS Number | 105640-07-1 | [3] |

| Molecular Formula | C₁₂H₁₄O₂ | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 168.0 to 172.0 °C | |

| Solubility | Soluble in ether and ketone solvents; insoluble in water. | [4] |

Synthesis of 4-(4-Hydroxyphenyl)cyclohexanone

The synthesis of 4-(4-Hydroxyphenyl)cyclohexanone can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by factors such as the availability of starting materials, desired purity, and scalability. Two prominent methods are detailed below.

Synthesis via Hydrogenation and Oxidation from 4,4'-Biphenol

A well-established, multi-step synthesis commences with 4,4'-biphenol. This method involves the protection of one phenolic hydroxyl group, followed by hydrogenation, oxidation, and final deprotection.

Causality Behind Experimental Choices:

-

Monomethylation: The initial monomethylation of 4,4'-biphenol is a crucial step to differentiate the two hydroxyl groups, preventing undesired side reactions during the subsequent oxidation step.

-

Hydrogenation: Catalytic hydrogenation is employed to selectively reduce one of the aromatic rings to a cyclohexane ring. The choice of catalyst (e.g., Raney Nickel) is critical for achieving high efficiency and selectivity.[5]

-

Oxidation: The secondary alcohol on the cyclohexyl ring is then oxidized to the corresponding ketone. Chromium-based reagents have been traditionally used for this transformation.[5]

-

Demethylation: The final step involves the cleavage of the methyl ether to unveil the phenolic hydroxyl group, yielding the target compound.[5]

Caption: Synthesis of 4-(4-Hydroxyphenyl)cyclohexanone from 4-Hydroxycyclohexanone.

Spectroscopic and Analytical Data

The structural elucidation of 4-(4-Hydroxyphenyl)cyclohexanone is confirmed through a combination of spectroscopic techniques.

| Technique | Data |

| ¹H NMR | Expected signals include those for the aromatic protons (typically in the range of δ 6.8-7.2 ppm), the phenolic hydroxyl proton, and the aliphatic protons of the cyclohexanone ring. The protons on the cyclohexanone ring will exhibit complex splitting patterns due to their diastereotopic nature. |

| ¹³C NMR | Characteristic peaks are expected for the carbonyl carbon (δ > 200 ppm), the aromatic carbons (δ 115-160 ppm), and the aliphatic carbons of the cyclohexanone ring (δ 20-50 ppm). |

| IR Spectroscopy | Key absorption bands include a broad O-H stretch for the phenol group (around 3300 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and a strong C=O stretch for the ketone (around 1710 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z 190, along with characteristic fragmentation patterns corresponding to the loss of small molecules and the cleavage of the cyclohexanone and phenyl rings. |

Applications in Drug Discovery and Development

The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the development of ligands for a variety of biological targets. [6]Derivatives of 4-(4-Hydroxyphenyl)cyclohexanone have shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have explored the cytotoxic effects of 4-arylcyclohexanone derivatives against various cancer cell lines. [6]The presence of the phenolic hydroxyl group and the ketone functionality allows for a wide range of chemical modifications to optimize potency and selectivity.

Anti-inflammatory Properties

Derivatives of 4-(4-Hydroxyphenyl)cyclohexanone have demonstrated anti-inflammatory activity. [5]One of the proposed mechanisms of action is the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. [6]

Caption: Proposed mechanism of NF-κB inhibition by 4-arylcyclohexanone derivatives.

Precursor for Other Active Pharmaceutical Ingredients (APIs)

4-(4-Hydroxyphenyl)cyclohexanone serves as a key starting material in the synthesis of more complex APIs. For instance, it is a precursor in some synthetic routes to Tramadol, a widely used analgesic. [7]While the most common industrial synthesis of Tramadol starts from cyclohexanone, the use of substituted cyclohexanones highlights the adaptability of this chemical class in building complex molecular architectures. [8]

Conclusion

4-(4-Hydroxyphenyl)cyclohexanone is a valuable and versatile intermediate in the field of medicinal chemistry and drug development. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting point for the creation of diverse libraries of compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, offering a foundation for researchers to leverage this important molecule in their drug discovery endeavors.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 23). The Role of 4-(4-Hydroxyphenyl)cyclohexanone in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. European Journal of Pharmacology, 902, 174091. Available at: [Link]

-

ChemBK. (2024, April 9). 4-(4-hydroxyphenyl)cyclohexanone. Available at: [Link]

- Kao Corp. (1989). Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol. EP0303398A1. Google Patents.

-

Synthesis of Tramadol and Analogous. ResearchGate. Available at: [Link]

- BASF AG. (1999). Process for preparing substituted cyclohexanones. US5886232A. Google Patents.

-

ChemBK. (2024, April 9). 4-(4-hydroxyphenyl)cyclohexanone. Available at: [Link]

-

S. Bar, et al. (2017). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Available at: [Link]

-

Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. Available at: [Link]

-

Scribd. Synthesis of Tramadol Lab. Available at: [Link]

-

Vapourtec. (2020, April 16). Continuous-Flow Synthesis of Tramadol from Cyclohexanone. Available at: [Link]

- GRUNENTHAL GMBH. (2002). Tramadol, salts thereof and process for their preparation. US6469213B1. Google Patents.

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. Available at: [Link]

-

ResearchGate. The synthesis of series 6 from 4-hydroxycyclohexanone and aromatic.... Available at: [Link]

-

PrepChem. Synthesis of 4,4-bis(4-hydroxyphenyl)cyclohexanol. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

3-(4-Hydroxyphenyl)cyclohexanone CAS number and synonyms

The following technical guide details the chemical identity, synthesis, and pharmaceutical utility of 3-(4-Hydroxyphenyl)cyclohexanone , a specialized intermediate distinct from its more common 4-isomer.

Executive Summary & Chemical Identity

3-(4-Hydroxyphenyl)cyclohexanone is a chiral cyclohexanone derivative characterized by a phenolic moiety at the meta-position (C3) relative to the carbonyl group. Unlike its para-substituted isomer (4-(4-Hydroxyphenyl)cyclohexanone, CAS 105640-07-1), which is a symmetric commodity chemical, the 3-isomer is a specialized research intermediate . It serves as a critical pharmacophore scaffold for the synthesis of Mesembrine-type alkaloids and 3-arylcyclohexylamine opioid mimetics .

Chemical Data Table

| Property | Specification |

| Chemical Name | 3-(4-Hydroxyphenyl)cyclohexan-1-one |

| Common Synonyms | 3-(p-Hydroxyphenyl)cyclohexanone; 3-(4-Hydroxyphenyl)-1-cyclohexanone |

| CAS Number | Research Intermediate (No widely established commercial CAS; Analog: 3-(4-Methoxyphenyl)cyclohexanone, CAS 14376-79-5) |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Chirality | Possesses one stereocenter at C3; exists as (R)- and (S)-enantiomers.[1][2] |

| Physical State | Viscous oil or low-melting solid (depending on purity/enantiopurity). |

| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; sparingly soluble in water. |

ngcontent-ng-c3932382896="" class="ng-star-inserted">Critical Disambiguation: Do not confuse with 4-(4-Hydroxyphenyl)cyclohexanone (CAS 105640-07-1), which is achiral and used in liquid crystal polymer synthesis. The 3-isomer discussed here is a chiral building block for asymmetric synthesis.

Synthetic Pathways & Protocols

The synthesis of 3-(4-Hydroxyphenyl)cyclohexanone is non-trivial due to the need for regioselective installation of the aryl group at the 3-position. The most authoritative and scalable method is the Rhodium-Catalyzed Conjugate Addition (Michael Addition) of 4-hydroxyphenylboronic acid to 2-cyclohexen-1-one.[3]

Pathway Logic[1]

-

Substrate: 2-Cyclohexen-1-one (Michael acceptor).

-

Nucleophile: 4-Hydroxyphenylboronic acid (Soft nucleophile).[3]

-

Catalyst: Rh(acac)(C₂H₄)₂ with a chiral ligand (e.g., BINAP) allows for enantioselective synthesis, crucial for pharmaceutical applications.[3]

-

Mechanism: The Rh(I) catalyst forms an aryl-Rh species that undergoes 1,4-insertion, followed by hydrolysis.[3]

Visual Workflow (Graphviz)

Figure 1: Rhodium-catalyzed conjugate addition pathway for the synthesis of 3-(4-Hydroxyphenyl)cyclohexanone.

Detailed Experimental Protocol

Objective: Synthesis of racemic 3-(4-Hydroxyphenyl)cyclohexanone via Rh-catalysis. Scale: 5.0 mmol.

Reagents:

-

2-Cyclohexen-1-one: 480 mg (5.0 mmol)

-

4-Hydroxyphenylboronic acid: 1.03 g (7.5 mmol, 1.5 equiv)

-

[Rh(cod)Cl]₂: 62 mg (2.5 mol %)

-

Triethylamine (Et₃N): 1.0 mL[3]

-

Solvent: 1,4-Dioxane/Water (10:1 v/v)

Procedure:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve [Rh(cod)Cl]₂ in 10 mL of degassed 1,4-dioxane. Stir for 10 minutes at room temperature.

-

Addition: Add 4-Hydroxyphenylboronic acid and Et₃N to the mixture. Stir for 5 minutes until a homogeneous solution forms.

-

Substrate Injection: Add 2-Cyclohexen-1-one dropwise via syringe.

-

Reaction: Heat the mixture to 90°C for 3–5 hours. Monitor conversion by TLC (Hexane/EtOAc 2:1). The starting enone spot (Rf ~0.6) should disappear, and a new lower Rf spot (Rf ~0.3) should appear.[4]

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with 1M HCl (20 mL) to remove amine and quench the boronate species.[3] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 4:1 to 2:1).

Yield Expectation: 85–92% isolated yield. Validation: ¹H NMR (CDCl₃, 400 MHz): δ 9.1 (s, 1H, OH), 7.05 (d, 2H, Ar-H), 6.75 (d, 2H, Ar-H), 2.95 (m, 1H, C3-H), 2.30–2.60 (m, 4H), 1.70–2.10 (m, 4H).

Pharmaceutical Utility & Applications

The 3-isomer is a high-value scaffold because the meta-substitution pattern mimics the spatial arrangement found in several bioactive alkaloid classes.[3]

Mesembrine Alkaloid Synthesis

The 3-arylcyclohexanone skeleton is the direct precursor to the cis-3a-aryloctahydroindole core of Sceletium alkaloids (e.g., Mesembrine, Mesembrenone). These compounds are potent serotonin reuptake inhibitors (SSRIs) and PDE4 inhibitors.[3]

-

Mechanism: The ketone at C1 allows for reductive amination or Robinson annulation to build the indole ring system, while the C3-aryl group remains fixed in the pharmacophoric position.

Opioid Receptor Ligands

3-(3-Hydroxyphenyl)cyclohexanones are classic intermediates for Tramadol analogs (though Tramadol is 1,2-substituted, the 3-aryl isomer allows access to novel binding pockets). The 4-hydroxy variant (this topic) is often used to probe hydrogen-bonding interactions in the receptor's orthosteric site.[3]

Asymmetric Building Blocks

Using chiral ligands (e.g., (R)-BINAP) in the synthesis step allows for the production of enantiopure (R)- or (S)-3-(4-hydroxyphenyl)cyclohexanone. This is critical for drug development, where enantiomers often exhibit vastly different toxicology profiles.

Quality Control & Characterization

To ensure the integrity of this intermediate for pharmaceutical use, the following QC parameters must be met.

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 column, MeCN/H₂O gradient) | ≥ 98.0% (Area %) |

| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure; no residual boronic acid.[3] |

| Residual Metal | ICP-MS | Rh < 10 ppm (Critical for pharma intermediates) |

| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | ≥ 99% ee (if asymmetric synthesis is claimed) |

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The phenolic hydroxyl group is susceptible to oxidation (quinonoid formation) upon prolonged exposure to air/light.[3]

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.[3] Use a fume hood during the synthesis, especially when handling boronic acids and volatile solvents.

References

-

Hayashi, T., et al. "Rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to enones." Journal of the American Chemical Society, 120(22), 5579–5580 (1998). Link

-

Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 95(7), 2457–2483 (1995). Link

-

Takaya, Y., et al. "Rhodium-catalyzed asymmetric 1,4-addition of aryl- and alkenylboronic acids to enones." Tetrahedron: Asymmetry, 10(20), 4047-4056 (1999). Link

-

PubChem Compound Summary. "4-(4-Hydroxyphenyl)cyclohexanone (Isomer Comparison)." National Center for Biotechnology Information. Link(Note: Cited for structural comparison of the commercially available 4-isomer).

Sources

Precision-Targeting the C3-Position: A Technical Guide to 3-Substituted Cyclohexanone Analogs

Executive Summary & Pharmacophore Analysis

The 3-substituted cyclohexanone scaffold represents a "privileged structure" in medicinal chemistry, distinct from its thermodynamically accessible 2,6-disubstituted counterparts (often derived from simple aldol condensations). The biological value of the C3-position lies in its ability to introduce a stable chiral center that dictates the spatial orientation of the cyclohexane ring, typically locking it into a specific chair conformation where the C3-substituent adopts an equatorial position to minimize 1,3-diaxial interactions.

For drug developers, this scaffold offers two primary utility vectors:

-

Direct Bioactivity: As a pharmacophore in neuroactive agents (PDE4 inhibitors) and antimicrobials.

-

Chiral Building Block: As a high-fidelity precursor for complex natural products (e.g., Lycorine alkaloids) and bioisosteres of lactam-based drugs like Rolipram.

Structural Logic

Unlike C2-substitution, which is prone to racemization via enolization, C3-substitution is configurationally stable. This stability is critical for maintaining high affinity in protein-ligand interactions, particularly in enzymes like Phosphodiesterase-4 (PDE4) where stereochemistry determines the potency window between therapeutic effect and emetic side effects.

Synthetic Architectures: Stereoselective Access

To access high-value biological activity, synthesis must be enantioselective. The industry standard has shifted from chiral pool synthesis to Organocatalytic Asymmetric Conjugate Addition .

Core Methodology: The Organocatalytic Route

The most robust protocol involves the Michael addition of nucleophiles (boronic acids, malonates, or nitroalkanes) to 2-cyclohexen-1-one, catalyzed by chiral amines or Rhodium complexes.

DOT Diagram: Enantioselective Synthesis Workflow

The following diagram illustrates the logic flow for generating Enantioenriched 3-Arylcyclohexanones, a common motif in bioactive analogs.

Figure 1: Rhodium-catalyzed asymmetric conjugate addition cycle for synthesizing 3-arylcyclohexanones with high enantiomeric excess.

Biological Activity Profiles

A. Neurotherapeutics: PDE4 Inhibition (Rolipram Analogs)

The most significant application of 3-substituted cyclohexanones is in the design of Phosphodiesterase-4 (PDE4) inhibitors for treating inflammation (COPD, asthma) and depression.

-

Mechanism: PDE4 hydrolyzes cAMP.[1] Inhibition leads to elevated intracellular cAMP, activating Protein Kinase A (PKA) and downregulating inflammatory cytokines (TNF-α).

-

The Cyclohexanone Connection: While Rolipram is a pyrrolidinone, 3-arylcyclohexanone analogs act as bioisosteres. The ketone carbonyl mimics the hydrogen-bond accepting capability of the lactam, while the 3-aryl group occupies the hydrophobic pocket of the enzyme.

-

Key Data Point: Analogs with a 3-(3-cyclopentyloxy-4-methoxyphenyl) substitution pattern often retain nanomolar potency (IC50 < 50 nM) while altering the metabolic profile.

B. Antimicrobial & Cytotoxic Activity

Derivatives functionalized at C3 (often via Mannich reactions or subsequent derivatization of the ketone) show broad-spectrum activity.

| Compound Class | Target Organism/Cell Line | Activity Metric (Approx.)[2][3] | Mechanism of Action |

| 3-Arylcyclohexanones | HeLa, MCF-7 (Cancer Lines) | IC50: 5 - 15 µM | Tubulin polymerization inhibition; Induction of apoptosis via Caspase-3. |

| Mannich Bases | S. aureus, E. coli | MIC: 12 - 50 µg/mL | Membrane disruption and interference with bacterial cell wall synthesis. |

| Spiro-hydantoins | Candida albicans | MIC: 64 µg/mL | Ergosterol biosynthesis inhibition (fungal membrane target). |

Structure-Activity Relationship (SAR)

The biological efficacy of these analogs is governed by strict SAR rules, particularly regarding the C3 substituent.

-

Steric Bulk at C3:

-

Observation: Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) generally increase potency against PDE4 compared to simple alkyl chains.

-

Reasoning: The hydrophobic pocket of the target protein requires significant Van der Waals contact, which flat aromatic rings provide efficiently.

-

-

Stereochemistry (The Easson-Stedman Hypothesis):

-

Observation: The (R)-enantiomer of 3-aryl derivatives is often significantly more potent than the (S)-enantiomer (or vice versa depending on the specific target pocket).

-

Implication: Racemic mixtures dilute efficacy. Asymmetric synthesis (as detailed in Section 2) is mandatory for clinical candidates.

-

-

Ketone Functionality:

-

Reduction of the C1-ketone to an alcohol often decreases activity in PDE4 inhibitors (loss of H-bond acceptor) but may increase antimicrobial activity by improving membrane permeability.

-

DOT Diagram: Mechanism of Action (PDE4 Inhibition)

Figure 2: Signal transduction pathway for PDE4 inhibition by cyclohexanone analogs, leading to anti-inflammatory effects.

Experimental Protocols

Protocol A: Synthesis of 3-(3,4-Dimethoxyphenyl)cyclohexanone

Target: A core intermediate for Rolipram-like analogs.

-

Reagents: Cyclohex-2-enone (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.5 eq), Rh(acac)(C2H4)2 (3 mol%), (R)-BINAP (4.5 mol%).

-

Solvent: Dioxane/Water (10:1).

-

Procedure:

-

Charge a Schlenk flask with Rh catalyst, (R)-BINAP, and boronic acid under Argon.

-

Add degassed solvent and stir at room temperature for 15 min to generate the active catalyst.

-

Add cyclohex-2-enone dropwise.

-

Heat to 100°C for 3 hours (monitor via TLC/HPLC).

-

Quench: Cool to RT and add saturated NaHCO3.

-

Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO4.

-

Purification: Flash column chromatography (Hexane/EtOAc 4:1).

-

-

Validation: 1H NMR should show a diagnostic multiplet at ~3.0 ppm (H3 proton) and disappearance of vinylic protons. Chiral HPLC to confirm ee >90%.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target: Validation of anticancer potential.

-

Cell Seeding: Seed HeLa cells (5 x 10^3 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

-

Measurement: Aspirate supernatant, dissolve formazan crystals in 150 µL DMSO. Measure absorbance at 570 nm.

-

Calculation: Calculate % Cell Viability = (Abs_sample / Abs_control) * 100. Plot dose-response curve to determine IC50.

References

-

Synthesis and antimicrobial activity of new 3-substituted cyclohexanespiro-5-hydantoin derivatives. University of Ruse. [Link]

-

Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition. Organic Letters (ACS). [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones via conjugate addition. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and biological evaluation of 3-arylcoumarin derivatives (Context: 3-aryl substitution logic). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. DergiPark. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

Methodological & Application

Application Notes and Protocols: Rhodium-Catalyzed Conjugate Addition of 4-Hydroxyphenylboronic Acid to Cyclohexenone

Introduction

The rhodium-catalyzed conjugate addition, often referred to as the Hayashi-Miyaura reaction, represents a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3][4][5] This powerful transformation enables the 1,4-addition of organoboron reagents to α,β-unsaturated systems, providing access to a diverse array of functionalized molecules with high efficiency and selectivity.[6][7][8] The reaction's tolerance of a wide variety of functional groups, coupled with the use of relatively mild and bench-stable organoboron reagents, has cemented its importance in both academic research and industrial applications, particularly in the synthesis of pharmaceutical intermediates and complex natural products.[4][9][10][11]

This guide provides a comprehensive overview of the rhodium-catalyzed conjugate addition of 4-hydroxyphenylboronic acid to cyclohexenone. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust methodology in their synthetic endeavors.

Mechanistic Insights: The Catalytic Cycle

The currently accepted mechanism for the rhodium-catalyzed conjugate addition of arylboronic acids to enones involves a Rh(I) catalytic cycle.[12] Understanding this cycle is paramount for troubleshooting and optimizing the reaction conditions. The key steps are outlined below:

-

Transmetalation: The catalytic cycle is initiated by the transmetalation of the aryl group from the boronic acid to a rhodium(I)-hydroxo or rhodium(I)-alkoxo complex.[12] This step is often considered the rate-determining step of the overall reaction. The presence of a base is crucial to facilitate this process, likely by forming a more nucleophilic boronate species.

-

Carbometalation (Migratory Insertion): The resulting aryl-rhodium(I) species then undergoes migratory insertion with the cyclohexenone. The enone coordinates to the rhodium center, and the aryl group migrates to the β-carbon of the double bond, forming a rhodium enolate intermediate.[12]

-

Protonolysis: The rhodium enolate intermediate is then protonated, typically by a protic solvent like water or an alcohol, to release the final product, 3-(4-hydroxyphenyl)cyclohexan-1-one, and regenerate the rhodium(I)-hydroxo or -alkoxo complex, which can then re-enter the catalytic cycle.[12]

Visualization of the Catalytic Cycle

Caption: Catalytic cycle for the rhodium-catalyzed conjugate addition.

Experimental Protocol

This protocol details a reliable method for the rhodium-catalyzed conjugate addition of 4-hydroxyphenylboronic acid to cyclohexenone. The quantities provided are for a typical laboratory-scale reaction and can be scaled accordingly.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Cyclohexenone | C₆H₈O | 96.13 | 0.48 g (0.5 mL) | 5.0 | Purify by distillation if necessary. |

| 4-Hydroxyphenylboronic Acid | C₆H₇BO₃ | 137.93 | 0.83 g | 6.0 | Use a high-purity grade. |

| [Rh(acac)(CO)₂] | C₇H₇O₄Rh | 258.04 | 12.9 mg | 0.05 (1 mol%) | Rhodium precursor. |

| BINAP (racemic or chiral) | C₄₄H₃₂P₂ | 622.67 | 34.2 mg | 0.055 (1.1 mol%) | Ligand. |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Anhydrous. |

| Water | H₂O | 18.02 | 2 mL | - | Degassed, deionized. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.21 mL | 1.5 | Base. |

Equipment

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

Reaction Setup

-

To a clean and dry Schlenk flask, add [Rh(acac)(CO)₂] (12.9 mg, 0.05 mmol) and BINAP (34.2 mg, 0.055 mmol).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane (10 mL) via syringe and stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed. The color should be a clear yellow-orange.

Reaction Execution

-

To the catalyst solution, add 4-hydroxyphenylboronic acid (0.83 g, 6.0 mmol) and cyclohexenone (0.48 g, 5.0 mmol).

-

Add the remaining 1,4-dioxane (10 mL), degassed water (2 mL), and triethylamine (0.21 mL, 1.5 mmol).

-

Heat the reaction mixture to 100 °C with vigorous stirring.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

Workup and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure 3-(4-hydroxyphenyl)cyclohexan-1-one.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Key Considerations and Troubleshooting

-

Choice of Ligand: The ligand plays a crucial role in the efficiency and selectivity of the reaction.[13] While BINAP is a common and effective choice, other phosphine ligands can also be employed.[14][15] For asymmetric synthesis, a chiral, enantiopure ligand such as (S)- or (R)-BINAP is required to induce stereoselectivity.[6][16]

-

Solvent System: A mixture of a water-miscible organic solvent (like 1,4-dioxane or THF) and water is often optimal.[6] Water is believed to facilitate the protonolysis step and can also aid in the dissolution of the boronic acid.

-

Base: The choice and amount of base can influence the reaction rate. While triethylamine is commonly used, other bases like potassium carbonate or cesium carbonate can also be effective. The base is essential for the transmetalation step.

-

Temperature: The reaction is typically performed at elevated temperatures (80-100 °C) to ensure a reasonable reaction rate.[6] Lower temperatures may lead to incomplete conversion.

-

Purity of Reagents: The purity of the cyclohexenone and 4-hydroxyphenylboronic acid is critical. Impurities can inhibit the catalyst and lead to lower yields.

-

Inert Atmosphere: While some rhodium-catalyzed reactions show tolerance to air, maintaining an inert atmosphere is good practice to prevent oxidation of the phosphine ligand and potential deactivation of the catalyst.

Conclusion

The rhodium-catalyzed conjugate addition of 4-hydroxyphenylboronic acid to cyclohexenone is a highly reliable and versatile method for constructing a key structural motif found in numerous biologically active molecules. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can consistently achieve high yields of the desired product. The flexibility in the choice of ligands and reaction conditions further enhances the utility of this reaction, making it an indispensable tool in the arsenal of the modern synthetic chemist.

References

- Feringa, B. L., & de Vries, J. G. (2010).

- Li, J., et al. (2022). Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers.

- Macmillan Group. (n.d.).

- Zigterman, J. L., et al. (2007). Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides. The Journal of Organic Chemistry, 72(23), 8870–8876.

- Hayashi, T. (2000). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Synlett, 2001(S1), 879-887.

- Lai, J., et al. (2022). Palladium Catalyzed Enantioselective Hayashi–Miyaura Reaction for Pharmaceutically Important 4-Aryl-3,4-dihydrocoumarins. Organic Letters, 24(7), 1537–1542.

- Janssen, D. B., et al. (2005). Palladium-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids. Organic Letters, 7(22), 4975–4978.

- The Ligand Effects in the Rhodium Catalyzed 1,4-Addition Reaction of Terminal Alkynes to α,β-Unsaturated Ketones. (2008).

- Vandyck, K., et al. (2005). Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to Enones Using DIPHONANE: A Novel Chiral Bisphosphine Ligand. Organic Letters, 7(3), 363–366.

- Ikeda, R., et al. (2023). [P1-1pm-04] Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones Using an Imidazolium Salt Bearing a γ-Cyclodextrin. The 106th CSJ Annual Meeting.

- Chen, C.-H., et al. (2014). Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. Molecules, 19(12), 21375–21390.

- Stoltz, B. M., et al. (2015). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Cyclic Electrophiles. Organic Syntheses, 92, 29-41.

- Takaya, Y., et al. (1998). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 120(22), 5579–5580.

- Szabó, K. J. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1166–1187.

- Russo, J. (2021, March 2). Fujiwara-Moritani and Hayashi-Miyaura reactions [Video]. YouTube.

- Hayashi, T., & Miyaura, N. (n.d.). Hayashi‐Miyaura reaction.

- Genet, J. P., & Darses, S. (2007). Strategy of total synthesis based on the use of Rh-catalyzed stereoselective 1,4-addition. Organic & Biomolecular Chemistry, 5(13), 2058–2067.

- Dou, X., et al. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Strategy of total synthesis based on the use of Rh-catalyzed stereoselective 1,4-addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. surface.syr.edu [surface.syr.edu]

- 14. Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides [organic-chemistry.org]

- 15. Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to Enones Using DIPHONANE: A Novel Chiral Bisphosphin… [ouci.dntb.gov.ua]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Protocol for the 1,4-Conjugate Addition of Phenols to 2-Cyclohexen-1-one

Introduction: The Strategic Value of 3-Aryloxy Cyclohexanones

The 3-aryloxy cyclohexanone scaffold is a privileged structural motif found in a variety of biologically active molecules and serves as a versatile intermediate in the synthesis of complex natural products and pharmaceuticals. The formation of this C-O bond via a 1,4-conjugate addition (or Michael addition) of a phenol to a cyclic enone like 2-cyclohexen-1-one is a direct and atom-economical approach.[1]

However, employing phenols as oxygen-centered nucleophiles in Michael additions presents unique challenges. Compared to their sulfur or carbon counterparts, phenols are moderately acidic and their corresponding phenoxides, while nucleophilic, can lead to reversible reactions. Furthermore, achieving selectivity and high yields requires careful optimization of reaction conditions to favor the desired 1,4-addition pathway over potential side reactions.

This guide provides a comprehensive overview of the reaction mechanism, a detailed, field-proven protocol for a base-catalyzed 1,4-addition, and expert insights into troubleshooting and alternative catalytic systems.

Pillar 1: The Underlying Reaction Mechanism

The 1,4-addition of a phenol to 2-cyclohexen-1-one is a classic example of a Michael addition reaction.[2][3] The reaction proceeds through the activation of the phenol by a base to form a more potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic β-carbon of the α,β-unsaturated ketone.

The key steps are:

-

Deprotonation: A base removes the acidic proton from the phenol (pKa ≈ 10) to generate a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the electron-deficient β-carbon (the "4-position") of the 2-cyclohexen-1-one. This is driven by the electronic conjugation of the enone system, which delocalizes the carbonyl's electron-withdrawing effect, creating a partial positive charge on the β-carbon.[2]

-

Enolate Formation & Protonation: The attack forms a new C-O bond and generates a resonance-stabilized enolate intermediate.

-

Tautomerization/Protonation: This enolate is then protonated during aqueous workup (or by any available proton source) to yield the final 3-(phenoxy)cyclohexan-1-one product.

Sources

Preparation of 3-(4-Hydroxyphenyl)cyclohexanol via Ketone Reduction: An Application Note and Protocol

Abstract

This comprehensive guide details the synthesis of 3-(4-hydroxyphenyl)cyclohexanol through the chemical reduction of its corresponding ketone precursor, 3-(4-hydroxyphenyl)cyclohexanone. This application note provides researchers, scientists, and professionals in drug development with a robust theoretical framework and actionable, field-proven protocols. The methodologies presented herein emphasize safety, efficiency, and high-yield production of the target alcohol. A primary focus is placed on the use of sodium borohydride as a mild and selective reducing agent. The causality behind experimental choices, from reagent selection to purification strategies, is thoroughly explained to ensure a deep understanding of the chemical transformation.

Introduction and Significance

3-(4-Hydroxyphenyl)cyclohexanol and its derivatives are valuable molecular scaffolds in medicinal chemistry and materials science. The presence of both a hydroxylated phenyl ring and a cyclohexanol moiety imparts a unique combination of polarity, rigidity, and hydrogen bonding capabilities. These structural features are often sought after in the design of novel therapeutic agents and functional materials. For instance, analogs of this compound have been explored for their potential as building blocks for liquid crystalline polyesters. The controlled synthesis of this diol, particularly with defined stereochemistry, is therefore of significant interest.

The most common and direct route to 3-(4-hydroxyphenyl)cyclohexanol is the reduction of the carbonyl group in 3-(4-hydroxyphenyl)cyclohexanone. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a frequently employed reagent due to its operational simplicity, mild reaction conditions, and excellent chemoselectivity for aldehydes and ketones.[1] This document will focus on the sodium borohydride-mediated reduction, providing a detailed protocol and discussing the underlying chemical principles.

Reaction Mechanism and Stereochemical Considerations

The reduction of a cyclohexanone derivative with sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction typically proceeds in a protic solvent, such as methanol or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product.

The stereochemical outcome of the reduction is a critical aspect to consider. The reduction of a substituted cyclohexanone can lead to the formation of two diastereomeric products: a cis isomer and a trans isomer. The facial selectivity of the hydride attack is influenced by steric and electronic factors.[2][3] In the case of 3-(4-hydroxyphenyl)cyclohexanone, the bulky 4-hydroxyphenyl group at the C3 position will influence the trajectory of the incoming hydride.

Generally, the hydride can attack from two faces:

-

Axial Attack: The hydride approaches from the axial face of the cyclohexanone ring, leading to the formation of an equatorial alcohol.

-

Equatorial Attack: The hydride approaches from the equatorial face, resulting in an axial alcohol.

The preferred pathway is often dictated by the steric hindrance presented by the substituents on the ring. For many substituted cyclohexanones, axial attack is favored as it avoids steric clash with the axial hydrogens at C2 and C6, leading to the thermodynamically more stable equatorial alcohol as the major product.[3] However, the precise diastereomeric ratio can be influenced by the specific reaction conditions, including temperature and solvent.

Caption: Reaction pathway for the reduction of 3-(4-hydroxyphenyl)cyclohexanone.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 3-(4-hydroxyphenyl)cyclohexanol.

Materials and Equipment

| Reagents and Solvents | Equipment |

| 3-(4-Hydroxyphenyl)cyclohexanone | Round-bottom flask (100 mL) |

| Sodium borohydride (NaBH₄) | Magnetic stirrer and stir bar |

| Methanol (MeOH), ACS grade | Ice bath |

| Dichloromethane (DCM), ACS grade | Separatory funnel (250 mL) |

| Saturated aqueous ammonium chloride (NH₄Cl) | Rotary evaporator |

| Anhydrous magnesium sulfate (MgSO₄) | Glass funnel and filter paper |

| Deionized water | Beakers and graduated cylinders |

| Silica gel (for column chromatography) | Thin-layer chromatography (TLC) plates and chamber |

| Ethyl acetate and hexanes (for TLC and column) | UV lamp for TLC visualization |

Detailed Step-by-Step Procedure

Safety Precaution: Sodium borohydride is a flammable solid and can react violently with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-hydroxyphenyl)cyclohexanone (1.0 g, 5.26 mmol) in methanol (25 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.24 g, 6.31 mmol, 1.2 equivalents) to the cooled solution in small portions over 15-20 minutes. The addition should be controlled to prevent excessive foaming.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates the reaction is proceeding.

-

Quenching the Reaction: After 1 hour, carefully quench the reaction by the slow, dropwise addition of deionized water (10 mL) to decompose any unreacted sodium borohydride. Subsequently, add saturated aqueous ammonium chloride (15 mL) to neutralize the reaction mixture.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Collect the fractions containing the desired product, as identified by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 3-(4-hydroxyphenyl)cyclohexanol as a white to off-white solid. Determine the yield and characterize the product.

Caption: Experimental workflow for the synthesis of 3-(4-hydroxyphenyl)cyclohexanol.

Characterization Data

The synthesized 3-(4-hydroxyphenyl)cyclohexanol should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, the proton on the carbon bearing the hydroxyl group (CH-OH), and the cyclohexyl ring protons. The chemical shift and multiplicity of the CH-OH proton can provide information about the stereochemistry. |

| ¹³C NMR | Peaks for the aromatic carbons, the carbon attached to the hydroxyl group, and the other cyclohexyl carbons. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol and phenolic hydroxyl groups. The disappearance of the strong carbonyl (C=O) stretch from the starting ketone (around 1700-1720 cm⁻¹) is a key indicator of a successful reduction. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 3-(4-hydroxyphenyl)cyclohexanol. |

| Melting Point | A sharp melting point range indicates a pure compound. |

Alternative Reduction Methods

While sodium borohydride is a convenient and effective reagent, other methods can also be employed for the reduction of 3-(4-hydroxyphenyl)cyclohexanone.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.[4][5] Catalytic hydrogenation is often highly efficient and can be performed under various conditions of temperature and pressure.[6] However, it requires specialized equipment for handling hydrogen gas safely. This method can sometimes lead to the reduction of the aromatic ring if harsh conditions are used.[7]

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups. While it will readily reduce the ketone, its high reactivity requires anhydrous conditions and careful handling.

The choice of reduction method will depend on the desired scale of the reaction, available equipment, and the presence of other functional groups in the molecule that may be sensitive to certain reducing agents.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reducing agent. | Increase the equivalents of NaBH₄ (e.g., to 1.5 equivalents). |

| Low reaction temperature. | Allow the reaction to warm to room temperature after the initial stirring in the ice bath. | |

| Deactivated NaBH₄. | Use a fresh bottle of sodium borohydride. | |

| Low Yield | Incomplete extraction. | Increase the number of extractions or use a different extraction solvent. |

| Loss during purification. | Optimize the column chromatography conditions (e.g., choice of solvent system, silica gel loading). | |

| Formation of Byproducts | Over-reduction (if using a stronger reducing agent). | Use a milder reducing agent like NaBH₄. |

| Side reactions due to impurities. | Ensure the starting material and solvents are of high purity. |

Conclusion

The reduction of 3-(4-hydroxyphenyl)cyclohexanone to 3-(4-hydroxyphenyl)cyclohexanol is a fundamental and valuable transformation in organic synthesis. The protocol detailed in this application note, utilizing sodium borohydride, offers a reliable and accessible method for researchers in various scientific disciplines. By understanding the underlying principles of the reaction mechanism, stereochemistry, and purification techniques, scientists can confidently and efficiently synthesize this important chemical intermediate for their research and development endeavors.

References

-

Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. Journal of the American Chemical Society, 92(23), 6894–6903. [Link][2][8]

- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.

-

Wigfield, D. C., & Phelps, D. J. (1974). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Canadian Journal of Chemistry, 52(6), 1144-1147. [Link][3]

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.

- Koskinen, A. M. P. (1998).

-

Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link][1]

- Google Patents. (n.d.). EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.

-

ResearchGate. (n.d.). (a) Cyclohexanone Hydrogenation. Reaction conditions: catalyst 25 mg, 5.... Retrieved from [Link][4]

-

Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis, 220(1), 188-199. [Link][9]

-

YouTube. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. Retrieved from [Link][7]

-

Google Patents. (n.d.). US5886232A - Process for preparing substituted cyclohexanones. Retrieved from [6]

Sources

- 1. scribd.com [scribd.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol - Google Patents [patents.google.com]

- 6. US5886232A - Process for preparing substituted cyclohexanones - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. koelgroup.princeton.edu [koelgroup.princeton.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Rh-Catalyzed Arylation of Cyclic Enones

Welcome to the technical support center for Rhodium-catalyzed arylation of cyclic enones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this powerful C-C bond-forming reaction and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments. Each problem is followed by a series of potential causes and actionable solutions, grounded in established chemical principles.

Issue 1: Low or No Conversion of the Starting Enone

You've set up your reaction, but after the specified time, TLC or GC-MS analysis shows a significant amount of unreacted cyclic enone.

Question: I'm observing low to no conversion of my starting enone. What are the likely causes and how can I fix it?

Answer:

Low conversion is a common issue that can often be resolved by systematically evaluating the key components of your reaction. Here are the primary areas to investigate:

1. Catalyst Activity and Loading:

-

Cause: The rhodium catalyst may be inactive or used at too low a concentration. Rh(I) precatalysts can be sensitive to air and moisture.

-

Solution:

-

Use a freshly opened bottle of the rhodium precatalyst or one that has been stored under an inert atmosphere.

-

Consider using a more robust precatalyst like [Rh(acac)(C2H4)2] or [RhCl(cod)]2.

-

Increase the catalyst loading incrementally, for example, from 1 mol% to 3 mol% or even 5 mol% for particularly challenging substrates[1]. Reactions can be sensitive to catalyst loading, and a higher concentration may be necessary to achieve high conversion[1].

-

2. Ligand Selection and Integrity:

-

Cause: The chosen ligand may not be optimal for your specific substrate combination. Phosphine ligands, in particular, can be prone to oxidation.

-

Solution:

-

Phosphine vs. Diene Ligands: While phosphine ligands like BINAP are classic choices, chiral diene ligands have shown excellent reactivity, sometimes in cases where phosphine systems are inactive[2]. Consider screening a small panel of both phosphine and chiral diene ligands.

-

Ensure your ligand is pure and has been handled under an inert atmosphere.

-

3. Reaction Conditions: Solvent, Temperature, and Base:

-

Cause: The reaction environment plays a critical role in the catalytic cycle.

-

Solution:

-

Solvent: Protic solvents like water are often crucial for the transmetalation step with arylboronic acids. A common solvent system is a mixture of an organic solvent (like dioxane or THF) with water (e.g., 10:1 ratio)[3][4].

-

Temperature: While many reactions proceed at room temperature, sluggish reactions can often be accelerated by heating. Temperatures between 60-100 °C are commonly employed[3][4].

-

Base: The presence of a base is often required to facilitate the transmetalation step by forming a more active rhodium-hydroxo species[5]. Common bases include KOH, Cs2CO3, or Et3N[2][3]. The choice of base can also influence the reaction pathway; for instance, Et3N has been shown to inhibit aldol cyclization side reactions in certain substrates[2][6].

-

4. Quality of Reagents:

-

Cause: The arylboronic acid may have degraded, or the cyclic enone might contain impurities that inhibit the catalyst.

-

Solution:

-

Use high-purity arylboronic acid. It is often beneficial to use a freshly opened bottle or to recrystallize older batches.

-

Ensure your cyclic enone is pure. If necessary, purify it by distillation or column chromatography before use.

-

A logical workflow for troubleshooting low conversion is outlined in the diagram below.

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Significant Side Products

Your reaction is proceeding, but you observe the formation of unintended products, which complicates purification and lowers the yield of the desired arylated enone.

Question: My reaction is messy, with several side products. What are the common side reactions and how can I suppress them?

Answer:

Side product formation is often indicative of a non-optimal reaction pathway or the presence of reactive impurities. Here are some common side reactions and mitigation strategies:

1. Protodeboronation of the Arylboronic Acid:

-

Cause: This is the protonolysis of the arylboronic acid, which consumes the arylating agent without it participating in the desired reaction. This can be exacerbated by prolonged reaction times at high temperatures or overly acidic/basic conditions.

-

Solution:

-

Use a slight excess (e.g., 1.2-1.5 equivalents) of the arylboronic acid to compensate for any loss.

-

Try to keep reaction times as short as possible by optimizing other parameters.

-

Ensure the pH of the reaction is not excessively acidic or basic.

-

2. Hydrodehalogenation of Aryl Halide (if used as the aryl source):

-

Cause: If you are using an aryl halide instead of a boronic acid, a common side reaction is the reduction of the aryl halide to the corresponding arene[1]. This is often caused by a β-hydride elimination from the catalyst-ligand complex.

-

Solution:

-

Careful selection of the phosphine ligand can minimize this side reaction. Bulky, electron-rich phosphines can sometimes suppress hydrodehalogenation[1].

-

3. Self-Cyclization or Polymerization of the Enone:

-

Cause: Some enone substrates, particularly those with other functional groups, can undergo self-cyclization or polymerization under basic conditions[2].

-

Solution:

-

Screen different bases. A milder or non-nucleophilic base like triethylamine might be preferable to strong bases like KOH or Cs2CO3[2].

-

Lower the reaction temperature to disfavor these higher activation energy side reactions.

-

4. 1,2-Addition instead of 1,4-Conjugate Addition:

-

Cause: While less common with rhodium catalysts compared to organolithium or Grignard reagents, 1,2-addition to the carbonyl group can sometimes occur.

-

Solution:

-

This is highly dependent on the catalyst and ligand system. The use of Rh(I) complexes strongly favors the 1,4-addition pathway. If 1,2-addition is observed, re-evaluating the choice of rhodium precursor and ligand is the best course of action.

-

| Side Product | Common Cause | Recommended Solution |

| Arene (from protodeboronation) | Degradation of arylboronic acid | Use fresh arylboronic acid, use a slight excess, minimize reaction time. |

| Arene (from hydrodehalogenation) | β-hydride elimination from catalyst | Optimize phosphine ligand; use arylboronic acid instead of aryl halide. |

| Enone self-cyclization product | Strong base, high temperature | Screen milder bases (e.g., Et3N), lower reaction temperature.[2] |

| 1,2-addition product | Non-optimal catalyst system | Confirm the use of a suitable Rh(I) precursor and ligand combination. |

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding the Rh-catalyzed arylation of cyclic enones.

1. What is the generally accepted mechanism for the Rh-catalyzed 1,4-addition of arylboronic acids to enones?

The catalytic cycle is generally understood to proceed through a series of well-defined steps involving Rh(I) intermediates. The key steps are:

-

Transmetalation: The active catalyst, often a rhodium-hydroxo [Rh(I)-OH] species formed in situ, reacts with the arylboronic acid (ArB(OH)2). This step transfers the aryl group from boron to rhodium, generating an aryl-rhodium(I) intermediate [Ar-Rh(I)] and regenerating a water molecule. The presence of a base and water is often crucial for this step[5][7].

-

Carbometalation (Migratory Insertion): The cyclic enone coordinates to the [Ar-Rh(I)] complex. The aryl group then migrates from the rhodium center to the β-carbon of the enone. This insertion step forms a rhodium-enolate intermediate and is typically the carbon-carbon bond-forming step[7].

-

Protonolysis: The rhodium-enolate intermediate is protonated by a protic solvent (like water), which releases the β-arylated ketone product and regenerates the active rhodium-hydroxo catalyst, closing the catalytic cycle[7].

Throughout this process, the rhodium center typically remains in the +1 oxidation state, making it a redox-neutral cycle[7].

Caption: Simplified catalytic cycle for Rh-catalyzed 1,4-arylation.

2. How do I choose the right ligand for my reaction?

Ligand choice is critical for both reactivity and stereoselectivity (in asymmetric variants). There are two main classes of ligands used for this transformation:

-

Chiral Diphosphine Ligands: Ligands like (S)-BINAP are classic choices and have been shown to provide high enantioselectivity in many cases[4]. They are generally robust and commercially available.

Recommendation: If you are developing a new process, it is advisable to screen a small set of both phosphine and diene ligands to identify the optimal choice for your specific substrate.

3. What is a good starting point for a general experimental protocol?

The following protocol can be used as a starting point and should be optimized for your specific substrates.

General Protocol for Rh-Catalyzed Arylation of Cyclohexenone with Phenylboronic Acid:

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere (N2 or Ar), add the rhodium precursor (e.g., [Rh(acac)(C2H4)2], 1.5 mol%) and the chiral ligand (e.g., (S)-BINAP, 3.3 mol%) to a dry Schlenk flask. Add freshly distilled, degassed 1,4-dioxane (approx. half of the total solvent volume). Stir the mixture at room temperature for 20-30 minutes.

-

Reaction Assembly: To the flask containing the catalyst, add the cyclic enone (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.4 mmol, 1.4 equiv.).

-

Solvent and Base Addition: Add the remaining degassed 1,4-dioxane and degassed water (typically a 10:1 dioxane:water ratio) followed by an aqueous solution of a base (e.g., 1M KOH, 1.0 equiv.).

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring[4].

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

4. Can this reaction be performed on a large, preparative scale?

Yes, this reaction is amenable to scale-up. Successful gram-scale syntheses have been reported with reduced catalyst loadings[8]. When scaling up, it is important to ensure efficient stirring and heat transfer. A gradual, stepwise increase in scale (e.g., 5 mmol, then 20 mmol) is recommended to identify any potential issues before committing to a large-scale run.

References

-

Rhodium/Chiral-Diene-Catalyzed Switchable Asymmetric Divergent Arylation of Enone-Diones. Organic Letters.[Link]

-

Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight. National Institutes of Health.[Link]

-

Rh/Cu‐Catalyzed Cascade [4+2] Vinylic C−H O‐Annulation and Ring Contraction of α‐Aryl Enones with Alkynes in Air. Scilit.[Link]

-

Enantioselective synthesis of chiral seven-membered rings via Rh-catalyzed 1,4-addition of arylboronic acids to enones. Organic Chemistry Frontiers (RSC Publishing).[Link]

-

Enantioselective Three-Component Assembly of β′-Aryl Enones Using a Rhodium-Catalyzed Alkyne Hydroacylation/Aryl Boronic Acid Conjugate Addition Sequence. Organic Letters.[Link]

-

Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone. Molecules.[Link]

-

Rhenium‐Catalyzed Arylation–Acyl Cyclization between Enol Lactones and Organomagnesium Halides: Facile Synthesis of Indenones. ResearchGate.[Link]

-

Asymmetric Synthesis of 5-Arylcyclohexenones by Rhodium(I)-Catalyzed Conjugate Arylation of Racemic 5-(Trimethylsilyl)cyclohexen. datapdf.com.[Link]

-

Ligand effect in the Rh-NP catalysed partial hydrogenation of substituted arenes. Catalysis Science & Technology (RSC Publishing).[Link]

-

The use of chiral diene ligands in the conjugate addition to enone 3a. ResearchGate.[Link]

-

Enantioselective, Rhodium-Catalyzed 1,4-Addition of Organoboron Reagents to Electron-Deficient Alkenes. ResearchGate.[Link]

-

Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science (RSC Publishing).[Link]

-

Explicit Mechanism of Rh(I)-Catalyzed Asymmetric C-H Arylation and Facile Synthesis of Planar Chiral Ferrocenophanes. PubMed.[Link]

-

Ligand-Promoted Rh(III)-Catalyzed Coupling of Aryl C-H Bonds with Arylboron Reagents. Organic Letters.[Link]

-

Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions. Amanote Research.[Link]

-

Tunable coordination of a troposphosphite for fine-tuning of the Rh catalyzed asymmetric addition of phenylboronic acid to cyclohexenone. Chemical Communications (RSC Publishing).[Link]

-

Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie.[Link]

-

Mechanism of the Rhodium(III)-Catalyzed Arylation of Imines via C–H Bond Functionalization: Inhibition by Substrate. Accounts of Chemical Research.[Link]

-

Rh-Catalyzed [2 + 2 + 2] Cycloaddition between Aryl-Substituted 1,6-Diynes and Monoynes: Controlling Alkyne Reactivity with Hexafluoroisopropanol. ResearchGate.[Link]

-

Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. PubMed.[Link]

-

Enantioselective Rh-Catalyzed Domino Transformations of Alkynylcyclohexadienones with Organoboron Reagents. Organic Letters.[Link]

-

Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. Wiley-VCH.[Link]

-

Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. Journal of the American Chemical Society.[Link]

-

Rh-catalyzed enantioselective conjugate addition of arylboronic acids to 3-arylpropenoates. ARPI.[Link]

-

Rh(iii)-catalyzed base-free α-arylation of iodonium ylides with arylboronic acids: modular synthesis of 5-aryl barbituric acids. Organic Chemistry Frontiers (RSC Publishing).[Link]

-

Rhodium/Chiral-Diene-Catalyzed Switchable Asymmetric Divergent Arylation of Enone-Diones. PubMed.[Link]

-

Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal.[Link]

Sources

- 1. Rh(I)-Catalyzed Arylation of Heterocycles via C-H Bond Activation: Expanded Scope Through Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. datapdf.com [datapdf.com]

- 4. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]

- 6. Rhodium/Chiral-Diene-Catalyzed Switchable Asymmetric Divergent Arylation of Enone-Diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Navigating the Solubility of 3-(4-Hydroxyphenyl)cyclohexanone in Organic Solvents

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)cyclohexanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility challenges encountered during experimental work with this compound. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you in your research.

Understanding the Molecule: A Dual-Personality in Solubility

3-(4-Hydroxyphenyl)cyclohexanone (C₁₂H₁₄O₂, Molar Mass: 190.24 g/mol ) presents a unique solubility profile due to its bifunctional nature. The molecule contains a polar phenolic hydroxyl (-OH) group capable of hydrogen bonding, and a moderately polar cyclohexanone ring. This structure leads to a delicate balance of interactions with different solvents, which can be both an opportunity and a challenge in the laboratory.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you may encounter when trying to dissolve 3-(4-Hydroxyphenyl)cyclohexanone.

Question 1: My 3-(4-Hydroxyphenyl)cyclohexanone is not dissolving in my chosen organic solvent at room temperature. What should I do?

Answer:

This is a common challenge. Several factors could be at play, and a systematic approach is often the most effective.

Initial Steps:

-

Verify Solvent Choice: The adage "like dissolves like" is a good starting point. 3-(4-Hydroxyphenyl)cyclohexanone has both polar and non-polar characteristics. Solvents with intermediate polarity, particularly those that can participate in hydrogen bonding, are often the most effective.

-

Increase Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility increases with temperature. Gently warm your solvent while stirring. A water bath is a safe and effective way to do this. Be mindful of the solvent's boiling point to avoid evaporation.

-

Mechanical Agitation: Ensure you are providing adequate agitation. Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and solvent molecules.

-

Increase Solvent Volume: It's possible you are trying to create a supersaturated solution. Try adding more solvent incrementally until the solid dissolves.

Advanced Troubleshooting:

If the initial steps fail, consider the following:

-

Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and enhance dissolution.

-

Solvent Mixtures (Co-solvency): If a single solvent is not effective, a binary solvent system can be a powerful tool. For example, adding a small amount of a highly polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a less polar solvent can significantly improve the solubility of polar compounds.

Here is a troubleshooting workflow to guide your process:

Caption: A workflow for troubleshooting the dissolution of 3-(4-Hydroxyphenyl)cyclohexanone.

Question 2: The compound dissolved with heating, but it crashed out of solution upon cooling. How can I prevent this?

Answer:

This indicates that you created a supersaturated solution at a higher temperature, and the compound's solubility is significantly lower at room temperature.

-

Maintain Elevated Temperature: If your experiment allows, maintain the solution at the temperature at which the compound is soluble.

-

Use a Co-solvent: Adding a co-solvent in which the compound has higher solubility at room temperature can help keep it in solution as it cools. For example, if you dissolved the compound in hot ethanol, adding a small amount of DMSO might prevent precipitation.

-

Prepare a More Dilute Solution: You may be exceeding the solubility limit at room temperature. Prepare a less concentrated solution.

Question 3: I'm observing an oily film or a separate liquid phase instead of a clear solution. What is happening?

Answer:

This phenomenon, known as "oiling out," can occur when a solid melts before it dissolves completely in the solvent, or when the solubility is limited and the molten solute is immiscible with the solvent.

-

Increase the Solvent Volume: This is often the most effective solution. Adding more solvent can dissolve the oily phase.

-

Increase Agitation: Vigorous stirring can help to break up the oil and encourage dissolution.

-

Change the Solvent: The solvent you are using may not be a good choice. Refer to the solubility table below for better options.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-(4-Hydroxyphenyl)cyclohexanone in common organic solvents?

Qualitative Solubility Data Summary

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | The hydroxyl group of the solvents can hydrogen bond with both the phenolic -OH and the ketone group of the solute. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Good to Moderate | The carbonyl group in these solvents can act as a hydrogen bond acceptor for the phenolic proton. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and have high polarity, making them effective at solvating a wide range of compounds. |

| Non-polar | Hexane, Toluene | Poor to Insoluble | The significant polarity of the solute makes it incompatible with non-polar solvents. |

| Aqueous | Water | Insoluble | The non-polar cyclohexyl and phenyl rings dominate the molecule's character, making it hydrophobic.[1] |

Q2: How does the purity of 3-(4-Hydroxyphenyl)cyclohexanone affect its solubility?

A2: Impurities can significantly impact solubility. Insoluble impurities will remain as a solid, while soluble impurities can sometimes enhance or decrease the overall solubility of the main compound through co-solvency or common ion effects, respectively. Always use a compound with the highest possible purity for predictable and reproducible results.

Q3: Can pH affect the solubility of 3-(4-Hydroxyphenyl)cyclohexanone in organic solvents?

A3: In aprotic organic solvents, pH is not a primary factor. However, in protic solvents, especially in the presence of any water, the acidity of the phenolic hydroxyl group can come into play. Adding a base can deprotonate the phenol, forming a phenoxide salt. This salt will have significantly different solubility characteristics, often being more soluble in polar solvents.

The following diagram illustrates the key molecular interactions influencing solubility:

Caption: Molecular interactions governing the solubility of 3-(4-Hydroxyphenyl)cyclohexanone.

Experimental Protocols

Protocol 1: Standard Method for Determining Qualitative Solubility

This protocol provides a quick assessment of solubility in various solvents.

Materials:

-

3-(4-Hydroxyphenyl)cyclohexanone

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF, DMSO, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Add approximately 10 mg of 3-(4-Hydroxyphenyl)cyclohexanone to a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble."

-

If the solid has not dissolved, continue adding the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 5 mL.

-

If the solid dissolves at any point, note the approximate volume of solvent required.

-

If the solid remains after adding 5 mL of solvent, the compound is considered "sparingly soluble" or "insoluble" in that solvent at room temperature.

Protocol 2: Optimizing Dissolution for Experimental Use

This protocol outlines a systematic approach to dissolving the compound for use in a reaction or analysis.

Materials:

-

3-(4-Hydroxyphenyl)cyclohexanone

-

Chosen primary solvent

-

Co-solvent (if necessary, e.g., DMSO)

-

Stir plate and magnetic stir bar

-

Water bath or heating mantle

-

Thermometer

-

Appropriate glassware (e.g., round-bottom flask, beaker)

Procedure:

-

To a flask containing a magnetic stir bar, add the desired amount of 3-(4-Hydroxyphenyl)cyclohexanone.

-

Add a volume of the primary solvent that is expected to be close to, but less than, the final desired volume.

-

Begin stirring at room temperature.

-